molecular formula C17H36N2S B14527556 N-Heptan-2-yl-N'-nonylthiourea CAS No. 62549-41-1

N-Heptan-2-yl-N'-nonylthiourea

Cat. No.: B14527556
CAS No.: 62549-41-1
M. Wt: 300.5 g/mol
InChI Key: GWJPCUQRZGVWSD-UHFFFAOYSA-N
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Description

N-Heptan-2-yl-N'-nonylthiourea is a thiourea derivative characterized by two alkyl substituents: a heptan-2-yl group (C₇H₁₅) and a nonyl group (C₉H₁₉). Thioureas (R₁R₂N–C(S)–N–R₃R₄) are sulfur-containing analogs of ureas, where the oxygen atom is replaced by sulfur.

Properties

CAS No.

62549-41-1

Molecular Formula

C17H36N2S

Molecular Weight

300.5 g/mol

IUPAC Name

1-heptan-2-yl-3-nonylthiourea

InChI

InChI=1S/C17H36N2S/c1-4-6-8-9-10-11-13-15-18-17(20)19-16(3)14-12-7-5-2/h16H,4-15H2,1-3H3,(H2,18,19,20)

InChI Key

GWJPCUQRZGVWSD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNC(=S)NC(C)CCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Heptan-2-yl-N’-nonylthiourea typically involves the reaction of heptan-2-amine with nonyl isothiocyanate. The reaction is carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N-Heptan-2-yl-N’-nonylthiourea can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-Heptan-2-yl-N’-nonylthiourea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form the corresponding amines.

    Substitution: The thiourea moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioureas.

Scientific Research Applications

N-Heptan-2-yl-N’-nonylthiourea has a wide range of applications in scientific research, including:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an additive in lubricants and polymers.

Mechanism of Action

The mechanism of action of N-Heptan-2-yl-N’-nonylthiourea involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of metalloenzymes. Additionally, it can interact with cellular proteins, affecting various signaling pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Bonding Characteristics

Thiourea derivatives exhibit distinct structural features depending on their substituents. For example:

  • N-(2-Furoyl)-N'-(2-pyridyl)thiourea (): This compound contains aromatic (furoyl and pyridyl) groups. Key structural observations include:
    • C=S bond length : 1.667 Å (average), indicative of partial double-bond character due to resonance .
    • Intramolecular hydrogen bonding : Stabilizes the conformation between the thiourea NH and pyridine nitrogen, enhancing structural rigidity .
    • Intermolecular interactions : Forms a 2D network via N–H⋯S and N–H⋯O hydrogen bonds .
  • N-Allyl-N'-(2-hydroxyethyl)thiourea (): Features an allyl (C₃H₅) and a hydroxyethyl (HO–C₂H₄) group. The polar hydroxyethyl group increases water solubility compared to purely alkyl-substituted thioureas .

  • N-Heptan-2-yl-N'-nonylthiourea: The long alkyl chains likely reduce hydrogen-bonding capacity compared to aromatic derivatives. Instead, van der Waals interactions dominate, increasing lipophilicity.
Table 1: Structural Comparison of Thiourea Derivatives
Compound Substituents Key Bond Lengths (Å) Hydrogen Bonding Lipophilicity (Predicted)
N-(2-Furoyl)-N'-(2-pyridyl)thiourea Aromatic (furoyl, pyridyl) C=S: 1.667 Strong intramolecular N–H⋯N/O/S Moderate
N-Allyl-N'-(2-hydroxyethyl)thiourea Allyl, hydroxyethyl N/A Moderate (polar hydroxyethyl group) Low to moderate
This compound Alkyl (C₇, C₉) N/A Weak (alkyl-dominated) High

Physicochemical Properties

  • Solubility: Aromatic thioureas (e.g., N-(2-Furoyl)-N'-(2-pyridyl)thiourea) show moderate solubility in polar solvents due to hydrogen bonding . N-Allyl-N'-(2-hydroxyethyl)thiourea is likely water-soluble owing to its hydroxyethyl group . this compound is expected to be highly lipophilic, with poor water solubility but good solubility in organic solvents (e.g., chloroform, hexane).
  • Thermal Stability: Aromatic thioureas often exhibit higher melting points due to strong intermolecular interactions (e.g., N-(2-Furoyl)-N'-(2-pyridyl)thiourea forms a stable crystalline lattice ). Alkyl-substituted thioureas like this compound likely have lower melting points due to weaker intermolecular forces.

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